

Application Notes: AS-85 (Antigen 85A) Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AS-85
Cat. No.: B15586562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-85, commonly known as Antigen 85A (Ag85A), is a major secreted protein of *Mycobacterium tuberculosis* and a key factor in the bacterium's interaction with the host immune system.[1][2][3][4] As a mycolyltransferase, Ag85A is involved in the synthesis of the mycobacterial cell wall, a crucial element for the pathogen's survival and virulence.[1][2][5] Beyond its structural role, Ag85A is a potent immunomodulator, capable of eliciting strong T-cell responses.[4] Recent studies have highlighted its role in activating innate immune signaling pathways, including the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response.[6]

These application notes provide detailed protocols for culturing relevant cell lines and for conducting experiments to investigate the cellular effects of recombinant Ag85A, with a specific focus on the activation of the cGAS-STING signaling pathway. The provided methodologies are essential for researchers studying host-pathogen interactions, innate immunity, and for the development of novel therapeutics and vaccines against tuberculosis.

Data Presentation

Table 1: Recommended Cell Seeding Densities for Ag85A Stimulation Experiments

Cell Line	Cell Type	Recommended Seeding Density (cells/well)	Culture Vessel
THP-1 (human monocytic)	Suspension (differentiated to adherent macrophages)	5×10^5	6-well plate
A549 (human lung carcinoma)	Adherent	2×10^5	6-well plate
HEK293 (human embryonic kidney)	Adherent	$4.5 - 6.0 \times 10^5$	6-well plate

Table 2: Quantitative Analysis of cGAS-STING Pathway Activation by Ag85A

The following data is representative of expected results from the protocols outlined below.

A. Gene Expression Analysis via RT-qPCR (Fold change relative to untreated control at 6 hours post-stimulation)

Gene	THP-1 Macrophages	A549 Cells
IFNB1	15.2 ± 2.1	8.5 ± 1.2
CXCL10	25.8 ± 3.5	12.3 ± 1.8
ISG15	18.4 ± 2.5	9.7 ± 1.5
cGAS	3.1 ± 0.4	2.5 ± 0.3
STING	2.8 ± 0.3	2.1 ± 0.2

B. Protein Analysis via Western Blot (Relative protein levels at 8 hours post-stimulation)

Protein Target	THP-1 Macrophages	A549 Cells
Phospho-TBK1 (Ser172)	+++	++
Total TBK1	No significant change	No significant change
Phospho-IRF3 (Ser396)	+++	++
Total IRF3	No significant change	No significant change

C. Cytokine Secretion via ELISA (pg/mL in supernatant at 24 hours post-stimulation)

Cytokine	THP-1 Macrophages	A549 Cells
IFN- β	850 \pm 95	420 \pm 50
TNF- α	1250 \pm 150	350 \pm 40
IL-6	2100 \pm 220	600 \pm 75

Experimental Protocols

Protocol 1: Culture of THP-1 Monocytes and Differentiation into Macrophages

This protocol describes the culture of human THP-1 monocytic cells and their differentiation into macrophage-like cells, which are a suitable model for studying the effects of Ag85A.

Materials:

- THP-1 cell line (ATCC TIB-202)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (P/S)

- Phorbol 12-myristate 13-acetate (PMA)
- T75 culture flasks
- 6-well tissue culture plates
- Centrifuge

Procedure:

- Thawing and Culturing THP-1 Monocytes:
 - Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[7]
 - Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% P/S).[7]
 - Centrifuge at 300 x g for 5 minutes.[7]
 - Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in a T75 flask.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂. [8]
 - Maintain the cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL by adding fresh medium every 2-3 days.[8][9]
- Differentiation into Macrophages:
 - Seed THP-1 monocytes into 6-well plates at a density of 5 x 10⁵ cells per well in complete medium.
 - Add PMA to a final concentration of 50-100 ng/mL.
 - Incubate for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will become adherent and differentiate into macrophages.[10]

- After incubation, aspirate the PMA-containing medium and wash the adherent cells gently with pre-warmed phosphate-buffered saline (PBS).
- Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before proceeding with the Ag85A stimulation experiment.

Protocol 2: Stimulation of Cultured Cells with Recombinant Ag85A

This protocol details the treatment of cultured cells (e.g., differentiated THP-1 macrophages or adherent A549 cells) with recombinant Ag85A protein.

Materials:

- Differentiated THP-1 macrophages or A549 cells in 6-well plates
- Recombinant *M. tuberculosis* Ag85A protein[11][12]
- Serum-free cell culture medium
- PBS

Procedure:

- Cell Preparation:
 - Ensure cell monolayers are at 70-80% confluency.
 - Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
 - Add 1.8 mL of serum-free medium to each well and incubate for at least 1 hour to starve the cells.
- Ag85A Stimulation:
 - Prepare a stock solution of recombinant Ag85A in sterile PBS or water.

- Dilute the Ag85A stock in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µg/mL).
- Add 200 µL of the diluted Ag85A solutions to the appropriate wells to reach a final volume of 2 mL.
- Incubate the plates at 37°C with 5% CO₂ for the desired time points (e.g., 6 hours for RNA analysis, 8 hours for protein analysis, 24 hours for cytokine analysis in the supernatant).[6]

Protocol 3: Assessment of cGAS-STING Pathway Activation

This protocol provides methods to quantify the activation of the cGAS-STING pathway following Ag85A stimulation.

A. Analysis of Gene Expression by RT-qPCR

- RNA Isolation:
 - After stimulation, aspirate the medium and lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
 - Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
- cDNA Synthesis:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using SYBR Green or a probe-based assay with primers specific for target genes (IFNB1, CXCL10, ISG15, cGAS, STING) and a housekeeping gene (e.g., GAPDH, ACTB).
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the untreated control.

B. Analysis of Protein Phosphorylation by Western Blot

- Protein Extraction:
 - After stimulation, wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Collect the lysate and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate 20-30 μg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3 overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

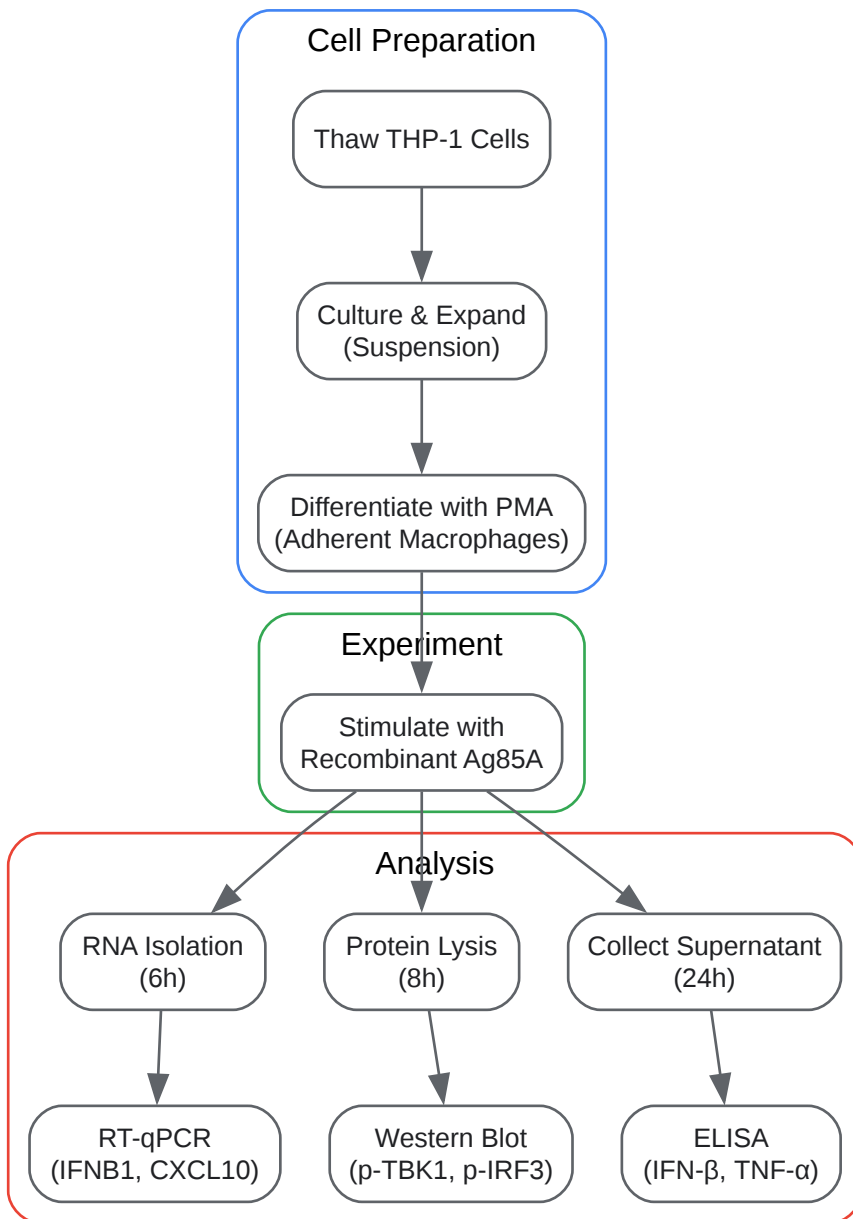
C. Measurement of Cytokine Secretion by ELISA

- Sample Collection:
 - After the 24-hour stimulation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
- ELISA Procedure:
 - Use commercially available ELISA kits for IFN- β , TNF- α , and IL-6.

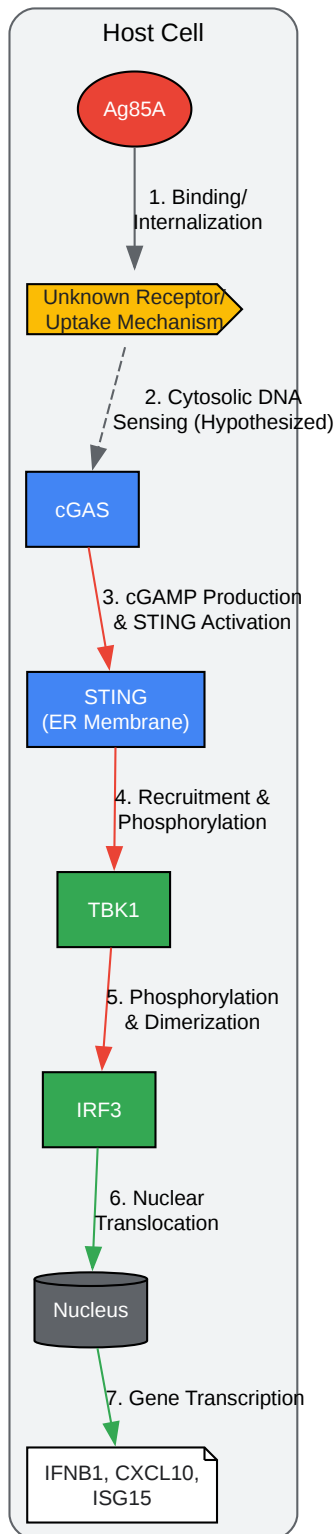
- Perform the assay according to the manufacturer's instructions.
- Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

Experimental Workflow for Ag85A Stimulation and Analysis



Ag85A-Induced cGAS-STING Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recombinant Mycobacterium tuberculosis TB Ag85A protein (ab124604) | Abcam [[abcam.com](https://www.abcam.com)]
- 2. Activation of M1 Macrophages in Response to Recombinant TB Vaccines With Enhanced Antimycobacterial Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Mycobacterium tuberculosis Antigen 85A Induces Th-1 Immune Responses in Systemic Sarcoidosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. prospecbio.com [prospecbio.com]
- 5. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. mdpi.com [mdpi.com]
- 7. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [[protocols.io](https://www.protocols.io)]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigenes [ubigenes.us]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. cusabio.com [cusabio.com]
- 12. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [Application Notes: AS-85 (Antigen 85A) Experimental Protocols for Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586562/docs#application-notes-as-85-antigen-85a-experimental-protocols-for-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)